1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine
Overview
Description
1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a nitro group, a phenylprop-2-enylidene group, and an amino group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine can be achieved through several synthetic routes. One common method involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis approach provides straightforward and efficient access to diverse guanidines in yields up to 81% . The reaction conditions typically involve mild conditions and a wide substrate scope, making it a versatile method for the preparation of this compound.
Chemical Reactions Analysis
1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thioureas, cyanamides, and arylboronic acids . For example, the reaction of aromatic and aliphatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of NEt3 and HgCl2 in CH2Cl2 affords the corresponding protected guanidines in good to excellent yields . The major products formed from these reactions are typically guanidinium salts and other guanidine derivatives.
Scientific Research Applications
1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various guanidine derivatives, which are valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . In biology and medicine, guanidine derivatives play key roles in various biological functions, including DNA minor groove binding, kinase inhibition, and α2-noradrenaline receptor antagonism . Additionally, guanidine derivatives are used as biocidal agents and molecular glues .
Mechanism of Action
The mechanism of action of 1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine involves its ability to form hydrogen bonds, its planarity, and its high basicity . The guanidine functionality allows it to interact with various molecular targets, including amino acids and nucleic acid bases . The high basicity of guanidine, due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond, leads to its protonation at physiological pH, forming the guanidinium cation . This cation can then interact with various biological molecules, exerting its effects through these interactions.
Comparison with Similar Compounds
1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine can be compared with other similar compounds, such as 1-amino-2-nitroguanidine and other nitroguanidine derivatives . These compounds share similar structural features, including the presence of a nitro group and a guanidine moiety. this compound is unique due to its phenylprop-2-enylidene group, which imparts distinct chemical and biological properties. Other similar compounds include aminoguanidine and triaminoguanidine, which are also used in the synthesis of energetic materials and have applications in various fields .
Properties
IUPAC Name |
1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-10(14-15(16)17)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDGIYCPXYRQX-HCFISPQYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C(N)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C(\N)/N[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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